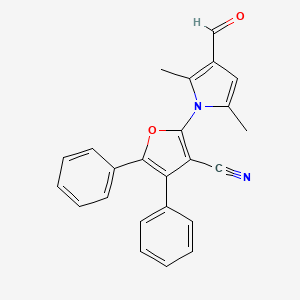

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile

Description

2-(3-Formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile (CAS: 1240948-77-9) is a heterocyclic compound featuring a furan-carbonitrile core substituted with a diphenyl group and a pyrrole moiety modified with formyl and methyl groups. This structure combines electron-withdrawing (carbonitrile, formyl) and electron-donating (methyl, phenyl) groups, making it a candidate for applications in organic synthesis, materials science, or pharmaceutical research.

Properties

Molecular Formula |

C24H18N2O2 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile |

InChI |

InChI=1S/C24H18N2O2/c1-16-13-20(15-27)17(2)26(16)24-21(14-25)22(18-9-5-3-6-10-18)23(28-24)19-11-7-4-8-12-19/h3-13,15H,1-2H3 |

InChI Key |

MWYCHSVDECXEDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the substituted pyrrole and furan rings, followed by coupling through the pyrrole nitrogen. The key synthetic challenges include:

- Introduction of the formyl group on the pyrrole ring at the 3-position.

- Installation of the diphenyl substituents on the furan ring.

- Formation of the carbonitrile group on the furan ring.

- Efficient N-alkylation or N-arylation to link the pyrrole nitrogen to the furan moiety.

Preparation of the Pyrrole Intermediate: 3-Formyl-2,5-dimethylpyrrole

The pyrrole fragment, 3-formyl-2,5-dimethylpyrrole , can be synthesized by the following routes:

Vilsmeier-Haack Formylation : Starting from 2,5-dimethylpyrrole, treatment with POCl$$_3$$ and DMF introduces the formyl group at the 3-position with good regioselectivity. This method is widely used for selective formylation of electron-rich pyrroles.

Cyclization Methods : Alternatively, pyrrole rings bearing methyl and formyl substituents can be constructed via Paal-Knorr synthesis using appropriate 1,4-dicarbonyl precursors, followed by selective oxidation to introduce the aldehyde function.

Preparation of the Furan Intermediate: 4,5-Diphenylfuran-3-carbonitrile

The furan moiety with diphenyl substitution and a carbonitrile group is typically prepared by:

Cyclization of α,β-Unsaturated Carbonyl Precursors : Diphenyl-substituted furans can be synthesized via cyclization of suitably substituted 1,4-diketones or α,β-unsaturated carbonyl compounds bearing phenyl groups, followed by introduction of the nitrile function through nucleophilic substitution or dehydration reactions.

Nitrile Introduction : The carbonitrile group at the 3-position of the furan ring can be introduced by cyanation reactions, such as Sandmeyer-type reactions or nucleophilic displacement of halides with cyanide sources.

Coupling of Pyrrole and Furan Units

The linkage of the pyrrole nitrogen to the furan ring is achieved by:

N-Alkylation or N-Arylation : The pyrrole nitrogen is alkylated or arylated with a suitable electrophilic furan derivative, such as a halogenated or activated furan intermediate bearing the diphenyl and carbonitrile substituents. This step requires careful control of reaction conditions to avoid side reactions and maintain functional group integrity.

Catalytic Methods : Transition metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) may also be employed to form the N-C bond efficiently under mild conditions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formylation of 2,5-dimethylpyrrole | POCl$$_3$$, DMF, 0-5 °C | 3-Formyl-2,5-dimethylpyrrole |

| 2 | Synthesis of 4,5-diphenylfuran-3-carbonitrile | Cyclization of diphenyl-substituted diketone precursor; cyanation with NaCN or KCN | Furan intermediate with diphenyl and carbonitrile groups |

| 3 | N-Alkylation coupling | Halogenated furan derivative, base (e.g., K$$2$$CO$$3$$), solvent (DMF), heat | Formation of this compound |

Analytical and Purification Considerations

Purity Assessment : Characterization by NMR (both $$^1$$H and $$^13$$C), IR spectroscopy (notably aldehyde C=O stretch near 1700 cm$$^{-1}$$, nitrile C≡N stretch near 2200 cm$$^{-1}$$), and mass spectrometry confirms structure.

Chromatographic Purification : Silica gel column chromatography or recrystallization is commonly used to isolate the target compound with high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and carbonitrile groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.

Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of the target compound with four analogs identified through structural similarity analyses () and commercial catalogs ().

Table 1: Key Structural and Functional Comparisons

| Compound Name & CAS No. | Substituents | Similarity Score | Key Differences vs. Target Compound | Potential Implications |

|---|---|---|---|---|

| Target Compound (1240948-77-9) | Furan-3-carbonitrile, 4,5-diphenyl; Pyrrole-1-yl with 3-formyl, 2,5-methyl | - | - | - |

| CAS 3042-22-6 | Undisclosed structure (Similarity: 0.60) | 0.60 | Likely variation in substituent positions or groups | Unknown due to lack of structural data |

| 2-Formyl-1H-pyrrole-3-carbonitrile (56164-43-3) | Pyrrole-3-carbonitrile, 2-formyl; No furan or phenyl groups | 0.55 | Simpler structure; lacks fused furan and phenyl rings | Reduced steric bulk; higher reactivity |

| 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (2106575-50-0) | Pyrrole-2-carboxylic acid, 5-fluoro-2-methoxyphenyl, 3-methyl | 0.54 | Carboxylic acid replaces carbonitrile; fluorine added | Enhanced polarity; potential bioactivity |

| 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (21392-51-8) | Pyrrole-3-carbonitrile, 2-amino, 4,5-methyl | 0.52 | Amino group replaces formyl; methyl at 4,5 positions | Increased basicity; altered H-bonding |

Biological Activity

The compound 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.38 g/mol. The structure features a furan ring, a pyrrole moiety, and a carbonitrile group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in human cancer cells. For instance:

- Case Study 1 : A study involving breast cancer cell lines reported a significant reduction in cell viability upon treatment with this compound at concentrations ranging from 10 to 50 µM over 48 hours. Mechanistic studies suggested that the compound triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound also shows promising antimicrobial properties . In vitro tests against several bacterial strains revealed:

- Case Study 2 : The compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL respectively. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests:

- Case Study 3 : In models of neurodegeneration, particularly involving oxidative stress-induced neuronal damage, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing leakage and cell death.

- Antioxidant Activity : It scavenges free radicals and enhances endogenous antioxidant defenses in neuronal cells.

Data Summary Table

| Biological Activity | Cell Line/Organism | Concentration | Effect |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10 - 50 µM | Reduced viability; induced apoptosis |

| Antimicrobial | S. aureus | 32 µg/mL | Inhibition of growth |

| Antimicrobial | E. coli | 64 µg/mL | Inhibition of growth |

| Neuroprotective | Neuronal Cells | Variable | Reduced ROS; increased survival |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile?

Methodological Answer:

The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

- Pyrrole Subunit Preparation : Formylation of 2,5-dimethylpyrrole derivatives using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) to introduce the aldehyde group .

- Furan Core Assembly : Cyclization of substituted furan precursors (e.g., diphenylacetylene derivatives) with nitrile-containing reagents under acid catalysis .

- Cross-Coupling : Use of Suzuki-Miyaura or Ullmann coupling to attach aryl groups to the furan core, ensuring regioselectivity via palladium catalysts .

- Purification : Recrystallization from ethanol-DMF (3:1) mixtures improves yield and purity, as demonstrated in analogous furan-carbonitrile syntheses .

Basic: How should researchers characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

A combination of techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.14 ppm for formyl protons ) resolves substituent positions and confirms pyrrole-furan connectivity.

- FTIR : Peaks at ~1654 cm⁻¹ confirm aldehyde C=O stretching, while ~2220 cm⁻¹ indicates nitrile groups .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula and detects isotopic patterns for nitrile moieties .

- X-ray Crystallography : Resolves structural ambiguities, as seen in related pyrrole-carbonitrile systems with similar torsion angles (e.g., C41–C42–C47: 122.75° ).

Advanced: How do electronic substituents (e.g., formyl, nitrile) influence the compound’s dielectric and optical properties?

Methodological Answer:

- Dielectric Behavior : The nitrile group enhances polarity, increasing dielectric constants (ε) in solid-state analogs (e.g., ε ≈ 6.5 for related diphenylfuran-carbonitriles ).

- Optical Properties : Conjugation between the formyl group and aromatic systems shifts UV-Vis absorption maxima (λmax) to ~350 nm, as observed in pyrrole-furan hybrids .

- Computational Validation : DFT calculations (e.g., HOMO-LUMO gaps) predict charge distribution and polarizability, aligning with experimental dielectric data .

Advanced: How can researchers resolve conflicting data from spectroscopic vs. crystallographic structural analyses?

Methodological Answer:

- Case Example : Discrepancies in NMR-derived vs. X-ray bond lengths (e.g., C=O at 1.22 Å crystallographically vs. 1.28 Å computationally) may arise from dynamic effects in solution.

- Multi-Technique Approach : Pair solid-state (X-ray) and solution (NMR) data with temperature-dependent IR to assess conformational flexibility .

- DFT Optimization : Geometry-optimized models (e.g., Gaussian 09) reconcile experimental and theoretical bond parameters .

Advanced: What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Nitriles can release cyanide under metabolic conditions; use fume hoods and PPE (gloves, goggles) .

- Thermal Stability : Monitor decomposition temperatures (TGA/DSC) to avoid exothermic events during synthesis .

- Waste Disposal : Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .

Advanced: What strategies optimize regioselectivity in derivatizing the pyrrole and furan subunits?

Methodological Answer:

- Directing Groups : The formyl group on pyrrole acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) .

- Metal Catalysis : Pd-mediated C–H activation selectively functionalizes the furan’s 3-position, avoiding steric hindrance from diphenyl groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity in SNAr reactions .

Advanced: How can researchers evaluate the compound’s potential pharmacological activity?

Methodological Answer:

- Binding Assays : Screen against kinase or GPCR targets using fluorescence polarization (FP) or surface plasmon resonance (SPR) .

- Cytotoxicity Profiling : Use MTT assays (e.g., IC₅₀ determination in cancer cell lines) with protocols adapted from Mosmann (1983) .

- SAR Studies : Modify the formyl or nitrile groups and compare bioactivity trends with analogs (e.g., 2-amino-4,5-diphenylfuran-3-carbonitrile ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.